2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cycloheptathiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused to a thiophene core. The 3-carboxamide and 3-methoxybenzamido substituents at positions 2 and 3, respectively, are critical for its biological activity. Such derivatives are explored for antiviral (HIV-1, influenza) and antitumor applications due to their ability to disrupt viral polymerase assembly or inhibit enzymes like RNase H .
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLCUGDVKMILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring. One common approach is the cyclization of appropriate thiophene precursors under acidic or basic conditions. The benzamide group can be introduced through a reaction with 3-methoxybenzoic acid and an amine derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as 1,4-dioxane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Amides or esters.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds with a similar structure exhibit significant antitumor properties. For instance, derivatives of tetrahydrothiophene have shown promise in inhibiting cancer cell proliferation. The incorporation of the methoxybenzamido group may enhance the compound's ability to target specific cancer pathways, potentially leading to novel anticancer agents.
Inhibition of Enzymatic Activity
Research has demonstrated that compounds resembling 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can act as inhibitors of various kinases involved in signaling pathways critical for cell growth and survival. The inhibition of glycogen synthase kinase 3 (GSK3) has been particularly noted in studies focusing on the treatment of diseases such as Alzheimer's and certain cancers .
Pharmacological Applications
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation due to its ability to modulate neuroinflammatory responses. Compounds with similar scaffolds have been shown to reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that related compounds can inhibit bacterial growth, indicating a need for further exploration into its efficacy against various pathogens.
Materials Science
Polymer Chemistry
The unique thiophene structure allows for applications in organic electronics and polymer chemistry. Its incorporation into polymer matrices may enhance the electrical conductivity and stability of materials used in electronic devices. Research is ongoing to determine the optimal conditions for synthesizing polymers incorporating this compound.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Antitumor Activity Study | Demonstrated significant inhibition of tumor cell lines using derivatives of tetrahydrothiophene | 2021 |
| GSK3 Inhibition Research | Identified potential therapeutic targets for Alzheimer's treatment through GSK3 inhibition | 2019 |
| Neuroprotection Study | Showed reduced oxidative stress in neuronal models with related compounds | 2020 |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structure-Activity Relationship (SAR) Highlights :
- Position of Methoxy Group : 3-Methoxy (target compound) may offer better steric and electronic compatibility with viral polymerase pockets compared to 4-methoxy (Compound 40) .
- Heterocyclic Substitutions : Pyridinyl groups (Compound 31) enhance solubility but may reduce membrane permeability .
- Halogen vs. Alkyl Groups : Fluorine (Compound 20) increases lipophilicity (LogP 4.7 vs. 3.8 for methoxy), favoring CNS penetration but requiring formulation optimization .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Physical Data
Notes:
Biological Activity
The compound 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a cycloheptathiophene core with a carboxamide group and a methoxybenzamide substituent, contributing to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells through various signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Other Biological Activities
Additional research has suggested potential applications in:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Neuroprotective Effects : Preliminary data indicate that it could protect neuronal cells from oxidative stress and apoptosis .
Summary of Biological Activities
Research Findings
- Synthesis and Evaluation : A study synthesized various analogs of the compound and evaluated their biological activities. It was found that modifications to the methoxy group significantly affected potency against cancer cell lines .
- Binding Affinity Studies : X-ray fluorescence spectrometry was employed to assess binding affinities to specific receptors, revealing high selectivity for certain targets associated with cancer progression .
- Therapeutic Index Estimation : The therapeutic index was estimated through comparative binding studies, indicating a promising safety profile for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and its derivatives?
- Methodology : The compound is typically synthesized via acylation of the parent amine scaffold using substituted benzoyl chlorides. For example:
- Method B : Reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with 3-methoxybenzoyl chloride in dry pyridine, followed by ice/water quenching and purification via crystallization .
- Method C : Using coupling reagents (e.g., EDC/HOBt) under reflux, followed by flash chromatography (e.g., chloroform-methanol gradients) .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?
- Key NMR Signals :
- Cycloheptane protons : Multiplets at δ 1.50–1.85 ppm (CH₂ groups) and δ 2.60–2.85 ppm (bridged CH₂) .
- Aromatic protons : Resonances at δ 7.00–8.35 ppm for methoxybenzamido and pyridinyl substituents .
- Amide NH : Singlets at δ 10.30–11.75 ppm (DMSO-d₆) .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in the synthesis of cyclohepta[b]thiophene-3-carboxamide derivatives?
- Approaches :
- Solvent Selection : Use anhydrous pyridine or DMF to enhance acylation efficiency .
- Catalysis : Introduce mild bases (e.g., TMG) to reduce side reactions during cyclocondensation .
- Purification : Employ reverse-phase HPLC for polar derivatives (e.g., nitro-substituted analogs) to achieve >95% purity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anti-influenza or anti-HIV activity?
- Assay Design :
- Influenza Polymerase Inhibition : Use fluorescence polarization assays to measure disruption of PA-PB1 subunit interactions (IC₅₀ values) .
- HIV-1 RNase H Inhibition : Perform enzymatic assays with radiolabeled RNA-DNA hybrids to quantify inhibition kinetics (Ki values) .
- SAR Parameters :
- Substituent Effects : Pyridinyl groups at the 3-position enhance antiviral activity (e.g., compound 40: IC₅₀ = 1.2 µM) .
- Methoxy Positioning : 3-Methoxy substitution improves solubility without compromising binding affinity .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
